

A Comparative Analysis of IL-23 Inhibitors: Guselkumab, Risankizumab, and Tildrakizumab

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three prominent interleukin-23 (IL-23) p19 subunit inhibitors: guselkumab, risankizumab, and tildrakizumab. These monoclonal antibodies have emerged as highly effective therapies for moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Executive Summary

Guselkumab, risankizumab, and tildrakizumab are all humanized monoclonal antibodies that selectively target the p19 subunit of IL-23, a key cytokine in the pathogenesis of psoriasis. By blocking the interaction of IL-23 with its receptor, these drugs inhibit the downstream signaling cascade that leads to the proliferation and activation of Th17 cells and subsequent inflammation. While all three drugs share this mechanism of action, they exhibit notable differences in their biochemical properties and clinical efficacy.

Preclinical studies demonstrate that risankizumab and guselkumab have a higher binding affinity for IL-23 and are more potent in neutralizing IL-23 signaling compared to tildrakizumab. [1] Clinical trial and real-world data generally indicate that guselkumab and risankizumab lead to a rapid and high degree of skin clearance in patients with psoriasis, with some studies suggesting a slightly faster onset of action for these two agents compared to tildrakizumab. However, all three inhibitors have demonstrated a favorable safety profile.



Data Presentation

Table 1: In Vitro Performance of IL-23 Inhibitors

Parameter	Guselkumab	Risankizumab	Tildrakizumab
Binding Affinity (KD) to human scIL-23 (pM)	35	21	136
STAT3-Luciferase Reporter Assay (IC50, pM)	59	23	203
pSTAT3 Inhibition in human whole blood (IC50, pM)	10	6	39

Data sourced from a non-clinical comparative study.[2]

Table 2: Clinical Efficacy of IL-23 Inhibitors in Plaque Psoriasis (Selected Phase 3 and Real-World Data)

Outcome	Guselkumab	Risankizumab	Tildrakizumab	Study Type
PASI 90 at Week 16	~70-73%	~72%	~56-58%	Phase 3 Clinical Trials[3]
PASI 100 at Week 28	~73.4-85%	~73.4-85%	~73.4-85%	Real-World Study[4]
PASI 90 at Week 40-44 (Real- World)	75%	68.7%	N/A	Retrospective Study
PASI 100 at Week 40-44 (Real-World)	47.2%	46.8%	N/A	Retrospective Study

PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving a 90% or 100% improvement from baseline.



Experimental Protocols

IL-23 Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

This protocol outlines the general procedure for determining the binding affinity of anti-IL-23 antibodies to human IL-23.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human single-chain IL-23 (scIL-23)
- Anti-IL-23 monoclonal antibodies (guselkumab, risankizumab, tildrakizumab)
- HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

- Immobilization of Antibody:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - \circ Inject the anti-IL-23 antibody (e.g., guselkumab) at a concentration of 10 μ g/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 500 RU.
 - Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.
- Kinetic Analysis:
 - Prepare a series of dilutions of recombinant human scIL-23 in HBS-EP+ buffer (e.g., ranging from 0.1 nM to 10 nM).



- Inject the scIL-23 dilutions over the antibody-immobilized surface at a flow rate of 30 μL/min for 180 seconds (association phase).
- Allow the dissociation of the complex by flowing HBS-EP+ buffer for 600 seconds (dissociation phase).
- Regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 1.5.
- Data Analysis:
 - The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.
 - The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

In Vitro Potency Assessment using an IL-23 Responsive STAT3 Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibitory potency of anti-IL-23 antibodies on IL-23-induced STAT3 signaling.

Materials:

- IL-23 Responsive STAT3 Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience, Cat #82591)[4]
- Growth Medium (MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin, 0.5 μg/ml Puromycin, and 100 μg/ml Hygromycin B)
- Assay Medium (Thaw Medium 1: MEM, 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin)
- Recombinant human IL-23
- Anti-IL-23 monoclonal antibodies (guselkumab, risankizumab, tildrakizumab)
- 96-well white clear-bottom microplate



- ONE-Step™ Luciferase Assay System (e.g., BPS Bioscience, Cat #60690)
- Luminometer

Procedure:

- Cell Seeding:
 - Seed the IL-23 Responsive STAT3 Luciferase Reporter HEK293 cells into a 96-well microplate at a density of 25,000 - 30,000 cells per well in 90 μL of Assay Medium.
 - Incubate the cells at 37°C in a CO2 incubator overnight.
- Antibody and IL-23 Preparation:
 - Prepare serial dilutions of the anti-IL-23 antibodies.
 - Prepare a solution of recombinant human IL-23 at a concentration that elicits a submaximal response (e.g., determined from a dose-response curve).
 - Pre-incubate the antibody dilutions with the IL-23 solution for 30 minutes at room temperature.
- Cell Stimulation and Inhibition:
 - Add 10 μL of the antibody/IL-23 mixture to the respective wells of the cell plate.
 - For control wells, add IL-23 only (positive control) or Assay Medium only (negative control).
 - Incubate the plate at 37°C in a CO2 incubator for 5-6 hours.
- Luminescence Detection:
 - Add 100 μL of the ONE-Step™ Luciferase reagent to each well.
 - Gently rock the plate at room temperature for approximately 10 minutes.
 - Measure the luminescence using a luminometer.

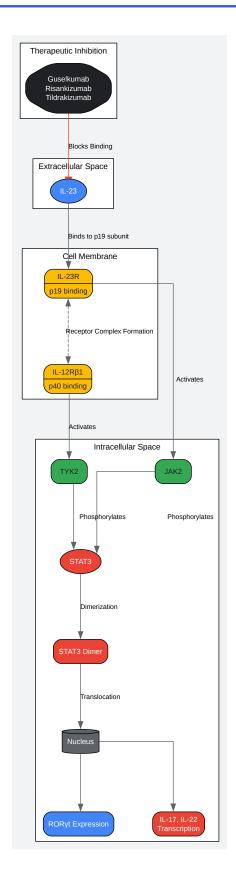


• Data Analysis:

- Calculate the percent inhibition for each antibody concentration relative to the positive and negative controls.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualization

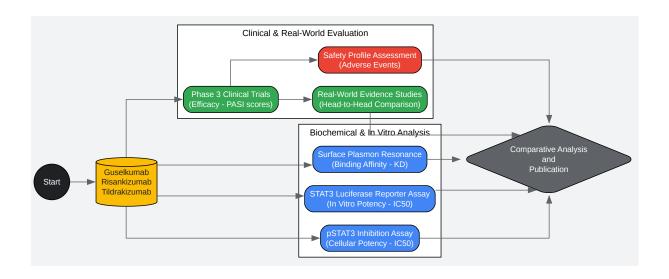




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Caption: IL-23 Signaling Pathway and Point of Inhibition.





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Caption: Workflow for Comparative Analysis of IL-23 Inhibitors.

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